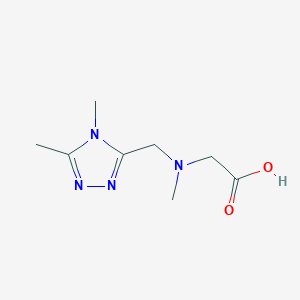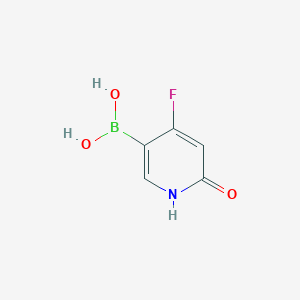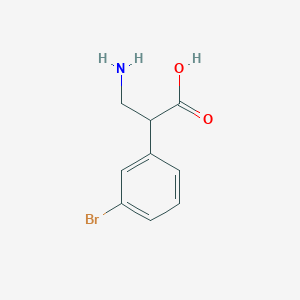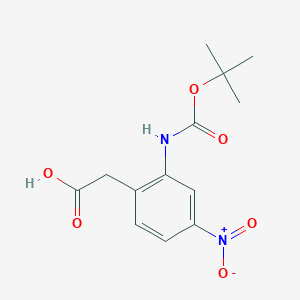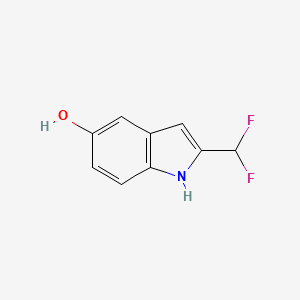
2-(Difluoromethyl)-1H-indol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-1H-indol-5-ol is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1H-indol-5-ol typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluoromethylation reagents. For example, the reaction of indole with difluoromethyl sulfone in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe use of transition metals such as copper or iron can enhance the efficiency and selectivity of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-1H-indol-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying biological processes and pathways.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, including drug development.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)-1H-indol-5-ol
- 2-(Chloromethyl)-1H-indol-5-ol
- 2-(Bromomethyl)-1H-indol-5-ol
Uniqueness
2-(Difluoromethyl)-1H-indol-5-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule in drug design and development .
Eigenschaften
Molekularformel |
C9H7F2NO |
|---|---|
Molekulargewicht |
183.15 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)8-4-5-3-6(13)1-2-7(5)12-8/h1-4,9,12-13H |
InChI-Schlüssel |
JPROSLIHNSWAEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C=C(N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
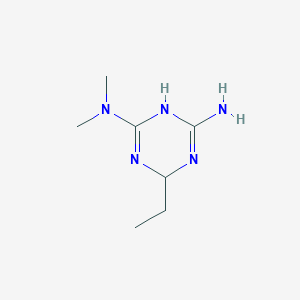

![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
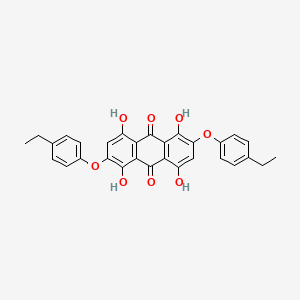
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
![N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)

